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molecular formula C15H23N3O2 B8802563 tert-Butyl (2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)carbamate CAS No. 227751-78-2

tert-Butyl (2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)carbamate

Cat. No. B8802563
M. Wt: 277.36 g/mol
InChI Key: MPYXAMQUOHDCBL-UHFFFAOYSA-N
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Patent
US06297249B1

Procedure details

Through a solution of 10-6 (4.0 g, 16 mmol) in EtOAc (200 mL) at 0° C. was bubbled a stream of HCl gas for 10 minutes. After an additional 30 minutes, the mixture was purged with argon for 1 h and then concentrated. The residue was dissolved in acetonitrile and concentrated to give 10-7 as a yellow solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:19]=[CH:18][C:17]2[CH2:16][CH2:15][CH2:14][NH:13][C:12]=2[N:11]=1)(C)(C)C.[ClH:21]>CCOC(C)=O>[ClH:21].[ClH:21].[N:11]1[C:12]2[NH:13][CH2:14][CH2:15][CH2:16][C:17]=2[CH:18]=[CH:19][C:10]=1[CH2:9][CH2:8][NH2:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=NC=2NCCCC2C=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with argon for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.Cl.N1=C(C=CC=2CCCNC12)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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